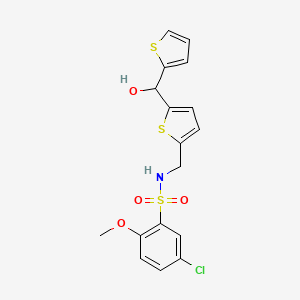

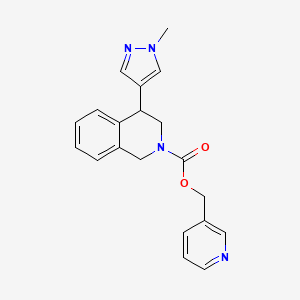

![molecular formula C17H21N3O2S B2488563 2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034456-32-9](/img/structure/B2488563.png)

2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives, including compounds similar to the one , often involves cyclo-condensation reactions of specific precursors with hydrazine or phenyl hydrazine. For example, Kendre et al. (2013) detailed the synthesis of a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction, demonstrating a method that could potentially be applied or adapted for the synthesis of the specified compound (Kendre, Landge, Jadhav, & Bhusare, 2013). Similarly, Mady et al. (2016) utilized microwave irradiation to assist in the synthesis of novel pyrazole derivatives, showcasing an efficient and facile methodology that could be relevant (Mady, Saleh, El-kateb, Abd El-Rahman, & Abd El‐Moez, 2016).

Molecular Structure Analysis

The molecular structure of compounds like the one can be complex, with various substituents influencing its properties. The study by Bassam Abu Thaher et al. (2012) on ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate provides insights into the molecular structures of related compounds, including crystal packing characterized by intra- and intermolecular hydrogen bonds, which could be pertinent to understanding the structural aspects of our compound of interest (Bassam Abu Thaher, Koch, Schollmeyer, & Laufer, 2012).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can be complex and varied. The work of Tiecco et al. (1997) on the cyclization of allylhydrazines to afford phenylseleno substituted pyrazolidines, which undergo further reactions to give pyrazole derivatives, illustrates the type of chemical transformations that these compounds can undergo (Tiecco, Testaferri, Marini, Bagnoli, Santi, & Temperini, 1997).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications and understanding. The detailed crystallographic analysis provided by Liu et al. (2009) on a series of silver(I) sulfonates with pyrazine derivatives gives valuable insights into the physical properties of closely related compounds, which could be extrapolated to understand the physical characteristics of our compound of interest (Liu, Wu, Ma, Yang, & Liu, 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for the comprehensive study of any chemical compound. The synthesis and reactivity studies by Reddy, Sharadha, and Kumari (2022) on pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones under basic conditions highlight the type of chemical property analysis that is pertinent to pyrazole derivatives (Reddy, Sharadha, & Kumari, 2022).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

A series of heterocyclic compounds, including pyrazole derivatives, have been synthesized with a focus on their potential antibacterial and antifungal properties. For instance, novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating a diaryl sulfone moiety have shown promising antimicrobial activities (Mady et al., 2016). Similarly, sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine have been identified as targets for the search for new substances with specific biological activity, widely used as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020).

Anti-inflammatory Applications

Some newly synthesized compounds, particularly those bearing an aryl sulfonate moiety, were screened for their anti-inflammatory activity. The study found potent anti-inflammatory agents among these compounds, indicating their potential use in developing new treatments (Kendre et al., 2013).

Biochemical Reactions and Mechanisms

Research into the synthesis and reactivity of these compounds has also shed light on their potential biochemical mechanisms. For example, the reactivity of certain precursors with hydrazine derivatives to give pyrazole and oxazole derivatives has been studied, suggesting a pathway for the development of compounds with varied biological activities (Azab et al., 2013).

Eigenschaften

IUPAC Name |

11-(2,5-dimethylphenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-6-7-13(2)17(10-12)23(21,22)19-8-9-20-16(11-19)14-4-3-5-15(14)18-20/h6-7,10H,3-5,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUNCGWMQPQQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

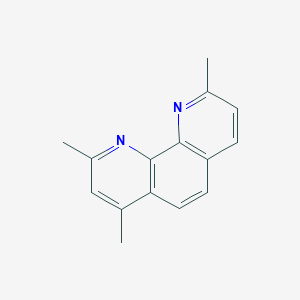

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

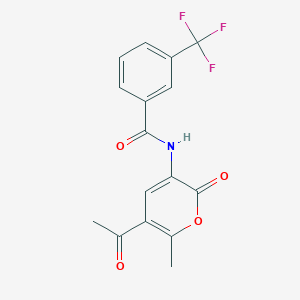

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

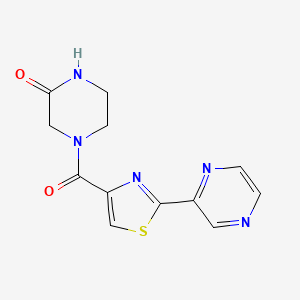

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)